6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C₆H₅FN₄ and a molecular weight of 152.13 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the reaction of pyrrole derivatives with various reagents. One common method includes the use of pyrrole, chloramine, and formamidine acetate . The reaction conditions often require low temperatures and the presence of catalysts such as BF₃·Et₂O .
Industrial Production Methods: For industrial-scale production, the synthesis is optimized for higher yields and safety. The process involves a two-vessel operation where pyrrole is reacted with chloramine and formamidine acetate, followed by purification steps to obtain the final product . This method ensures a yield of approximately 55% .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, chloramine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of kinase inhibitors for targeted cancer therapy.
Mechanism of Action
The mechanism of action of 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, it targets the RNA-dependent RNA polymerase, inhibiting viral replication . In cancer therapy, it acts as a kinase inhibitor, disrupting the signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its broad-spectrum antiviral activity.
Brivanib Alaninate: An antitumorigenic drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
BMS-690514: An EGFR inhibitor used in clinical trials for cancer treatment.
Uniqueness: 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its fluorine substitution, which enhances its biological activity and stability compared to its non-fluorinated counterparts . This makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C6H5FN4 |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10) |
InChI Key |
PWNBZALNJPHVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1F)N |
Origin of Product |
United States |
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